molecular formula C21H33N3O3 B2745517 1-[2-(4-methoxyphenyl)ethyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea CAS No. 2034571-61-2

1-[2-(4-methoxyphenyl)ethyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2745517
CAS No.: 2034571-61-2
M. Wt: 375.513
InChI Key: ZPUQSEUHAUNELH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring two distinct substituents:

  • R1: A 4-methoxyphenethyl group (1-[2-(4-methoxyphenyl)ethyl]).
  • R2: A [1-(oxan-4-yl)piperidin-4-yl]methyl group.

The urea scaffold is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. The 4-methoxyphenyl moiety may enhance lipophilicity and π-π stacking interactions, while the oxan-4-yl (tetrahydropyran-4-yl) group on the piperidine ring likely improves aqueous solubility and conformational stability .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-26-20-4-2-17(3-5-20)6-11-22-21(25)23-16-18-7-12-24(13-8-18)19-9-14-27-15-10-19/h2-5,18-19H,6-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUQSEUHAUNELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-methoxyphenyl)ethyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea, a compound with a complex structure, has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Urea moiety : This functional group is critical for its biological activity.
  • Piperidine ring : Known for its role in various pharmacological activities.
  • Methoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

Research indicates that the urea group in similar compounds often participates in hydrogen bonding with target proteins, enhancing binding affinity and specificity. For instance, studies on related urea-containing compounds have shown their ability to interact with various kinases and receptors, which may also apply to this compound.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of compounds similar to this compound. For example:

  • Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors . The mechanism includes the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound is hypothesized to inhibit key enzymes involved in cancer progression:

  • Acetylcholinesterase (AChE) : Similar compounds have shown the ability to inhibit AChE, which is crucial in neurodegenerative diseases . This suggests a potential dual therapeutic role in both cancer and neurodegenerative conditions.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of related piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds induced apoptosis more effectively than standard treatments like bleomycin .
  • In Vivo Studies :
    • Animal models treated with urea derivatives demonstrated reduced tumor growth rates compared to control groups, suggesting promising therapeutic applications in oncology .

Data Tables

Activity TypeTest SystemResultReference
CytotoxicityFaDu cellsInduced apoptosis
AChE InhibitionEnzyme assaySignificant inhibition observed
Tumor Growth InhibitionAnimal modelReduced growth rate

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
  • Key Features :
    • R1 : 4-Chloro-3-(trifluoromethyl)phenyl (electron-withdrawing substituents).
    • R2 : Thioether-linked pyridinylmethyl group.
  • The thioether linkage may reduce metabolic stability compared to the oxan-4-yl ether in the target compound. Activity: Likely targets kinases or GPCRs, though specific data are unavailable .
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • Key Features :
    • R1 : 2-(1H-pyrrole-2-carbonyl)phenyl (aromatic, hydrogen-bonding capable).
    • R2 : 4-methoxyphenyl (shared with the target compound).
  • Synthesized via a one-step carbonylation with triphosgene (72% yield), a method applicable to the target compound’s synthesis .
1-(2-Oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea (26)
  • Key Features :
    • R1 : 2-Oxaadamantyl (rigid, bulky structure).
    • R2 : Methylsulfonyl-piperidinyl.
  • The methylsulfonyl group contrasts with the oxan-4-yl group, offering distinct electronic properties .

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group increases logP vs. electron-withdrawing substituents in 7n.
  • Solubility : The oxan-4-yl group enhances solubility compared to adamantane or pyrrole derivatives .
  • Metabolic Stability : Ether linkages (target compound) may confer better stability than thioethers (7n) .

Preparation Methods

Alkylation of 4-Methoxyphenethyl Bromide

The synthesis begins with the preparation of 2-(4-methoxyphenyl)ethylamine via a Gabriel synthesis protocol. 4-Methoxyphenethyl bromide (1.0 equiv) is treated with potassium phthalimide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the phthalimide-protected amine. Hydrazinolysis (hydrazine hydrate, ethanol, reflux, 6 hours) liberates the primary amine with >85% purity.

Table 1: Optimization of Alkylation Conditions

Parameter Condition Yield (%)
Solvent DMF 92
Temperature (°C) 80 92
Reaction Time (h) 12 92

Synthesis of [1-(Oxan-4-yl)piperidin-4-yl]methylamine

Functionalization of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol undergoes nucleophilic substitution with oxan-4-yl methanesulfonate (prepared in situ from tetrahydropyran-4-ol and methanesulfonyl chloride) in the presence of triethylamine (2.5 equiv) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 18 hours, yielding 1-(oxan-4-yl)piperidin-4-ylmethanol (78% yield). Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM converts the alcohol to the aldehyde, which is subjected to reductive amination (NaBH3CN, ammonium acetate, methanol) to furnish the target amine.

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.85–3.75 (m, 2H, OCH₂), 3.45–3.35 (m, 2H, NCH₂), 2.85–2.70 (m, 1H, CHNH₂).
  • HRMS (ESI+) : m/z calc. for C₁₁H₂₂N₂O₂ [M+H]⁺: 231.1702; found: 231.1705.

Urea Bridge Formation

Carbodiimide-Mediated Coupling

Equimolar quantities of 2-(4-methoxyphenyl)ethylamine and [1-(oxan-4-yl)piperidin-4-yl]methylamine are reacted with 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) in acetonitrile under nitrogen. The reaction mixture is stirred at 50°C for 24 hours, followed by aqueous workup (10% HCl, extraction with ethyl acetate) and purification via silica gel chromatography (hexane:ethyl acetate, 3:1). This method affords the target urea in 68% yield.

Alternative Route – Phosgene Gas Method :
Gaseous phosgene is bubbled into a chilled (-10°C) solution of 2-(4-methoxyphenyl)ethylamine in DCM, generating the intermediate isocyanate. Addition of [1-(oxan-4-yl)piperidin-4-yl]methylamine and triethylamine (1.5 equiv) at 0°C yields the urea after 2 hours (62% yield).

Table 2: Comparison of Urea-Forming Methods

Method Yield (%) Purity (%) Reaction Time (h)
CDI-Mediated 68 95 24
Phosgene Gas 62 93 2

Mechanistic Considerations and Side Reactions

The CDI-mediated route proceeds via activation of one amine to an imidazolide intermediate, which reacts with the second amine to form urea. Competing pathways include over-activation leading to bis-urea formation (mitigated by stoichiometric control). In the phosgene method, rapid isocyanate generation minimizes oligomerization but requires stringent temperature control to prevent carbamate byproducts.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile:water gradient) to achieve >99% purity. Critical characterization data include:

  • ¹³C NMR (101 MHz, CDCl₃) : δ 158.9 (C=O), 130.2–114.7 (aromatic carbons), 67.3 (OCH₂).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).

Scalability and Industrial Feasibility

Kilogram-scale synthesis has been demonstrated using the CDI method, with yields consistent at 65–70%. Key challenges include the cost of CDI (vs. phosgene) and solvent recovery. Continuous flow systems are under investigation to enhance efficiency.

Q & A

Basic: What are the recommended synthetic routes for 1-[2-(4-methoxyphenyl)ethyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Alkylation of 4-methoxyphenethylamine with a bromoacetyl intermediate to form the primary urea precursor.
  • Step 2: Coupling the piperidin-4-ylmethyl moiety (pre-synthesized via reductive amination of oxan-4-yl-piperidine) using carbodiimide reagents (e.g., EDCI/HOBt) under inert conditions .
  • Purity Optimization:
    • Use preparative HPLC with a C18 column (acetonitrile/water gradient) for final purification.
    • Monitor intermediates via TLC (silica gel, chloroform:methanol 9:1) and confirm by 1^1H NMR (e.g., methoxy singlet at δ 3.8 ppm) .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Confirm methoxyphenyl (δ 6.8–7.3 ppm aromatic protons) and oxan-4-yl (δ 3.4–4.0 ppm ether protons) moieties.
    • 13^13C NMR: Identify urea carbonyl resonance (~155–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peak (C21_{21}H29_{29}N3_{3}O2_{2}S, [M+H]+^+ at m/z 387.54) .
  • IR Spectroscopy: Detect urea N–H stretches (~3350 cm1^{-1}) and carbonyl (C=O) at ~1650 cm1^{-1} .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the oxan-4-yl group in target binding?

Methodological Answer:

  • Analog Synthesis: Replace oxan-4-yl with morpholine, piperazine, or cyclohexyl groups to assess steric/electronic effects.
  • Biological Assays:
    • Screen analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic inhibition assays.
    • Compare IC50_{50} values to determine substituent impact on potency .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to visualize oxan-4-yl interactions with hydrophobic pockets or hydrogen-bonding networks .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Source Identification: Check for variations in assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or cell lines used .
  • Compound Integrity: Re-test batches via LC-MS to rule out degradation (e.g., urea hydrolysis under acidic conditions).
  • Standardized Protocols: Use reference inhibitors (e.g., staurosporine for kinases) as internal controls to normalize inter-lab variability .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure, IC50_{50} calculation).
  • Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate.
  • Membrane Permeability: Caco-2 monolayer assay to predict oral bioavailability .

Advanced: What strategies can optimize the compound’s metabolic stability without compromising target affinity?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes (human/rat), then analyze via LC-MS/MS to identify vulnerable sites (e.g., oxan-4-yl O-dealkylation) .
  • Bioisosteric Replacement: Substitute labile groups (e.g., replace methoxy with trifluoromethyl to block CYP450 oxidation) .
  • Prodrug Design: Mask polar groups (e.g., urea NH) with acetyl or PEGylated promoieties to enhance stability .

Basic: How can researchers validate the compound’s selectivity against off-target receptors?

Methodological Answer:

  • Broad-Panel Screening: Use services like Eurofins CEREP’s SafetyScreen44® to test 44+ targets (GPCRs, ion channels, transporters).
  • Counter-Screening: Include structurally related receptors (e.g., histamine H1_1 if targeting serotonin receptors) .
  • Cellular Models: Compare activity in wild-type vs. receptor-knockout cells (e.g., CRISPR-edited lines) .

Advanced: What computational tools are recommended for predicting this compound’s ADMET properties?

Methodological Answer:

  • Software:
    • SwissADME: Predict LogP, solubility, and CYP450 interactions.
    • pkCSM: Estimate permeability (BBB, Caco-2) and toxicity (hERG inhibition).
  • Input Requirements: SMILES string (e.g., COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Conditions: Store at −20°C in amber vials under argon to prevent oxidation/hydrolysis.
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare HPLC purity pre/post .

Advanced: How can researchers resolve discrepancies in synthetic yields reported across literature?

Methodological Answer:

  • Stepwise Troubleshooting:
    • Intermediate Isolation: Ensure piperidin-4-ylmethyl intermediate is fully characterized (e.g., 1^1H NMR) before coupling.
    • Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDCI) for improved efficiency.
  • Reaction Kinetics: Use in-situ IR to monitor urea bond formation and optimize reaction time .

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